1'-(2-Chloropropanoyl)spiro[chromene-2,4'-piperidin]-4(3H)-one
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Overview
Description
1’-(2-Chloropropanoyl)spiro[chromene-2,4’-piperidin]-4(3H)-one: spirochromene , is a fascinating heterocyclic compound. Its structure features a spirocyclic framework, combining a chromene ring with a piperidine ring. This compound exhibits diverse properties and has garnered attention in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes::
- Three-Component Condensation:
- Spirochromene can be synthesized via a three-component condensation reaction. Substituted isatins (1) react with malononitrile or ethyl cyanoacetate (2) and naphthalen-1-ol or naphthalen-2-ol (3) to yield spirochromene (4) in moderate yields (50–60%):
Isatin(1)+Malononitrile or Ethyl Cyanoacetate(2)+Naphthalen-1-ol or Naphthalen-2-ol(3)→Spirochromene(4)
- This cascade cyclization pathway provides a regioselective method for synthesizing spirochromene .
- Information on large-scale industrial production methods for spirochromene is limited. research efforts continue to optimize its synthesis for practical applications.
Chemical Reactions Analysis
Spirochromene: undergoes various chemical reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Spirochromene serves as a versatile building block for designing novel organic molecules.
Biology: Researchers explore its potential as a scaffold for bioactive compounds.
Medicine: Investigations focus on its pharmacological properties, including potential drug candidates.
Industry: Spirochromene derivatives find applications in materials science and agrochemicals.
Mechanism of Action
- The exact mechanism by which spirochromene exerts its effects remains an active area of research.
Molecular Targets: It may interact with specific receptors, enzymes, or cellular components.
Pathways Involved: Further studies are needed to elucidate the pathways affected by spirochromene.
Comparison with Similar Compounds
- Spirochromene’s uniqueness lies in its spirocyclic structure.
Similar Compounds:
Properties
Molecular Formula |
C16H18ClNO3 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1'-(2-chloropropanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C16H18ClNO3/c1-11(17)15(20)18-8-6-16(7-9-18)10-13(19)12-4-2-3-5-14(12)21-16/h2-5,11H,6-10H2,1H3 |
InChI Key |
UKIFAEMSKBQOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
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